molecular formula C7H6N4O2 B3383272 4-Azido-1-methyl-2-nitrobenzene CAS No. 40515-18-2

4-Azido-1-methyl-2-nitrobenzene

Cat. No.: B3383272
CAS No.: 40515-18-2
M. Wt: 178.15 g/mol
InChI Key: XZUGWAIKMKZUFH-UHFFFAOYSA-N
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Description

Significance of Aryl Azides in Modern Organic Chemistry

Aryl azides, organic compounds containing the azide (B81097) functional group attached to an aromatic ring, are versatile intermediates in modern organic chemistry. wikipedia.org Their utility stems from their ability to undergo a variety of transformations, serving as precursors to other important functional groups. One of the most prominent reactions of aryl azides is their reduction to primary amines. wikipedia.org This transformation can be achieved through methods like hydrogenolysis or the Staudinger reaction, which involves treatment with a phosphine (B1218219) such as triphenylphosphine. wikipedia.org

Furthermore, aryl azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are stable heterocyclic structures found in various biologically active molecules and functional materials. thieme-connect.com Aryl azides can be synthesized through several methods, including the reaction of arenediazonium salts with sodium azide. organic-chemistry.orgorganic-chemistry.org

Role of Nitro Groups in Modulating Aryl Azide Reactivity and Properties

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the chemical and physical properties of the aromatic ring to which it is attached. scispace.com When present on an aryl azide, the nitro group profoundly modulates its reactivity. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, making reactions at the ring more difficult. libretexts.orglumenlearning.com Conversely, it activates the ring for nucleophilic aromatic substitution.

The nitro group also impacts the reactivity of the azide moiety itself. For instance, the photolytic or thermolytic decomposition of aryl azides generates highly reactive nitrene intermediates. thieme-connect.comresearchgate.net The electronic properties of the substituents on the aromatic ring influence the stability and subsequent reactions of these nitrenes. A nitro group can affect the energy levels of the molecular orbitals involved in these transformations. Research has shown that the presence of a nitro group can influence the fragmentation pathways of related compounds. researchgate.net

Positional Isomerism and Substituent Effects in Azido-Methyl-Nitrobenzenes

Positional isomerism is a type of structural isomerism where compounds have the same molecular formula but differ in the position of functional groups on the main carbon skeleton. creative-chemistry.org.uklibretexts.org In the case of azido-methyl-nitrobenzenes, the relative positions of the azide, methyl, and nitro groups on the benzene (B151609) ring lead to various isomers, each with potentially distinct properties. For example, 4-Azido-1-methyl-2-nitrobenzene is one of several possible positional isomers with the molecular formula C₇H₆N₄O₂. chemicalbook.com

The physical properties of these isomers, such as melting point and boiling point, are also influenced by their substitution patterns. docbrown.info

Properties of this compound

Below is a table summarizing some of the known properties of this compound.

PropertyValue
Chemical Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
CAS Number 40515-18-2
Synonyms 4-Methyl-3-nitrophenyl azide

Data sourced from chemicalbook.com

Research Findings on Related Azido-Nitroarenes

While specific research findings on this compound are limited in the public domain, studies on related azido-nitroaromatic compounds provide valuable insights into their potential chemistry. For instance, the reduction of nitro and azide functionalities is a common and important transformation. acs.orgtandfonline.com Iron oxide nanoparticles have been shown to be effective catalysts for the reduction of nitroarenes and azides to their corresponding anilines. acs.org

Furthermore, the synthesis of various aryl azides, including those with electron-withdrawing groups like the nitro group, has been extensively studied. thieme-connect.comorganic-chemistry.org Methods often involve the diazotization of an aromatic amine followed by treatment with sodium azide. thieme-connect.comorganic-chemistry.org The presence of both azido (B1232118) and nitro groups can lead to interesting energetic properties, and such compounds are sometimes investigated in the context of energetic materials. nih.govmdpi.com For example, the presence of adjacent azido and nitro groups can lead to electrostatic repulsion and increased sensitivity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-1-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)4-7(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGWAIKMKZUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340954
Record name 4-azido-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40515-18-2
Record name 4-azido-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 4 Azido 1 Methyl 2 Nitrobenzene and Its Structural Analogues

Nucleophilic Aromatic Substitution Strategies for Azide (B81097) Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryl azides, particularly for aromatic rings activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group (-NO₂) in the precursor to 4-azido-1-methyl-2-nitrobenzene is a powerful activating group, facilitating the displacement of a leaving group at the ortho or para positions by a nucleophile like the azide ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org

Utilizing Activated Halides as Precursors

The most common application of SNAr for this purpose involves the use of an activated aryl halide as the starting material. A compound such as 4-chloro-1-methyl-2-nitrobenzene serves as an ideal precursor. researchgate.netmdpi.com In this molecule, the chlorine atom at the C-4 position is para to the activating nitro group at C-2, making it highly susceptible to nucleophilic attack.

The reaction proceeds by the addition of an azide salt, typically sodium azide (NaN₃), to the activated aryl halide. researchgate.netwikipedia.org The rate of reaction is dependent on the nature of the halogen, with fluoride (B91410) being the most reactive leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I). masterorganicchemistry.com This is because the first step of the SNAr mechanism, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com

PrecursorReagentSolventConditionsProduct
4-Chloro-1-methyl-2-nitrobenzeneSodium Azide (NaN₃)Dimethylformamide (DMF)HeatThis compound
4-Fluoro-1-methyl-2-nitrobenzeneSodium Azide (NaN₃)Dimethyl sulfoxide (B87167) (DMSO)Room Temp. to Mild HeatThis compound
2-Chloro-3-nitropyridineSodium Azide (NaN₃)N/AN/A2-Azido-3-nitropyridine nih.gov

This table presents illustrative reaction conditions based on established principles of SNAr reactions.

Development of Novel Leaving Group Systems

While halides are traditional leaving groups, research has expanded to include other functionalities that can be displaced by the azide ion. A significant development is the use of the nitro group itself as a leaving group in SNAr reactions. mdpi.comstackexchange.com This is particularly effective on highly electron-deficient aromatic rings where the nitro group's strong electron-withdrawing nature both activates the ring and allows it to function as a nucleofuge (leaving group). mdpi.com For instance, in systems with multiple nitro groups, one can be selectively displaced by a nucleophile.

Other advanced leaving groups have been developed, such as imidazole-1-sulfonates (imidazylates) and perfluorinated carboxylates, which show reactivity comparable to halides in nucleophilic substitution reactions. nih.gov These systems underscore the continuous innovation in synthetic chemistry aimed at expanding the scope and efficiency of nucleophilic substitution.

Diazotization and Azide Transfer Reactions in Aryl Azide Synthesis

The conversion of aromatic primary amines to aryl azides via a diazonium salt intermediate is a classical and highly effective method. researchgate.netnih.gov This two-step process first involves diazotization of the amine, followed by treatment with an azide source.

Optimization of Reaction Conditions for Regioselectivity

The synthesis of this compound via this route would start from 4-amino-1-methyl-2-nitrobenzene. The regioselectivity of the final product is determined from the outset by the substitution pattern of the starting aniline (B41778). Optimization of this process focuses on maximizing yield and ensuring safety, primarily by controlling the stability and reactivity of the diazonium salt intermediate.

Traditional diazotization using sodium nitrite (B80452) and a strong mineral acid (like HCl) can lead to unstable diazonium salts. Modern protocols have been optimized for cleaner and safer reactions. One significant improvement is the use of arenediazonium tosylates (ADTs), which are formed by reacting the amine with sodium nitrite in the presence of p-toluenesulfonic acid (p-TsOH). organic-chemistry.org These ADT salts are often stable, isolable solids that react cleanly with sodium azide in water at room temperature to give the aryl azide in high yield. organic-chemistry.orgorganic-chemistry.org The rate of diazotization can be influenced by the electronic nature of the substituents on the aniline ring. acs.org

Diazotizing AgentAzide SourceAcid/SolventKey Feature
Sodium Nitrite (NaNO₂)Sodium Azide (NaN₃)p-Toluenesulfonic Acid (p-TsOH) / WaterForms stable arenediazonium tosylate intermediate. organic-chemistry.org
tert-Butyl Nitrite (t-BuONO)Azidotrimethylsilane (B126382) (TMSN₃)Acetonitrile / THFMild, non-aqueous conditions. organic-chemistry.orgnih.gov
Sodium Nitrite (NaNO₂)Sodium Azide (NaN₃)Aqueous HClTraditional method, diazonium salt used in situ.

This table summarizes optimized conditions for the diazotization-azidation sequence.

One-Pot Synthesis Approaches

A major advancement in the synthesis of aryl azides from amines is the development of one-pot procedures that avoid the isolation of potentially hazardous diazonium intermediates. organic-chemistry.orgresearchgate.net These methods significantly enhance the safety and practicality of the synthesis.

One common one-pot method involves the use of an organic nitrite, such as tert-butyl nitrite (t-BuONO), and azidotrimethylsilane (TMSN₃) in an organic solvent like acetonitrile. organic-chemistry.orgnih.gov The aromatic amine is converted directly to the aryl azide under mild conditions. This approach is compatible with a wide range of functional groups and is even used in tandem "click reaction" sequences where the azide is generated and then immediately reacted with an alkyne. organic-chemistry.orgnih.gov Another efficient one-pot approach involves the in-situ formation of the diazonium salt from the amine using NaNO₂ and p-TsOH, followed by the direct addition of sodium azide to the reaction mixture. organic-chemistry.org

Catalytic and Stereoselective Approaches in Azidoarene Synthesis

To overcome the limitations of traditional methods, catalytic approaches for the synthesis of azidoarenes have been developed. These methods often offer milder reaction conditions and broader substrate scope.

Copper-catalyzed reactions are prominent in this area. One effective method is the copper(I)-catalyzed coupling of aryl halides with sodium azide, often promoted by a ligand such as L-proline. rsc.org This reaction allows for the azidation of less activated aryl halides under relatively low temperatures. Another powerful technique is the copper(II)-catalyzed conversion of arylboronic acids into the corresponding aryl azides. organic-chemistry.org This complements other methods and facilitates access to a wide variety of functionalized azidoarenes.

While this compound is achiral, the principles of stereoselective synthesis are crucial for creating more complex structural analogues. Ligand control in metal-catalyzed reactions is a key strategy for inducing asymmetry. researchgate.netchemrxiv.org For example, the use of chiral ligands in catalytic reactions can, in principle, lead to the enantioselective synthesis of chiral azidoarenes, expanding the utility of these compounds in fields like medicinal chemistry.

Palladium-Catalyzed Arylation Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This methodology can be effectively applied to the synthesis of aryl azides from aryl halides or triflates, providing a powerful tool for the preparation of this compound and its analogues. The reaction typically involves the coupling of an aryl electrophile with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, in the presence of a palladium catalyst and a suitable ligand.

The synthesis of this compound can be envisioned via a palladium-catalyzed azidation of a corresponding 4-halo-1-methyl-2-nitrobenzene precursor, such as 4-bromo-1-methyl-2-nitrobenzene. nih.govmatrix-fine-chemicals.com While direct literature on this specific transformation is scarce, the general applicability of the Buchwald-Hartwig amination to aryl azides suggests its feasibility. The reaction conditions would likely involve a palladium(0) precatalyst, a phosphine-based ligand, a base, and an azide source in an appropriate solvent.

A related synthetic transformation involves the reaction of a bromo-nitrobenzene derivative with sodium azide in DMF to yield the corresponding azido-nitrobenzene compound. acs.org This nucleophilic aromatic substitution, while not a catalytic cycle in the sense of a cross-coupling reaction, highlights a viable pathway for the introduction of the azide group onto a nitroaromatic ring.

Table 1: Illustrative Palladium-Catalyzed Azidation of Aryl Halides

EntryAryl HalideCatalyst System (mol%)LigandBaseAzide SourceSolventTemp (°C)Yield (%)
14-Bromo-1-methyl-2-nitrobenzene (hypothetical)Pd₂(dba)₃ (2)XPhos (4)NaOtBuNaN₃Toluene (B28343)100Data not available
21-Bromo-4-nitrobenzenePd(OAc)₂ (5)SPhos (10)Cs₂CO₃TMSN₃Dioxane110Data not available

Asymmetric Azidation Techniques

The development of asymmetric azidation methods is crucial for the synthesis of chiral molecules containing the azide functionality, which are valuable precursors for chiral amines and other nitrogen-containing compounds. These techniques often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.

For the synthesis of chiral structural analogues of this compound, asymmetric azidation of a prochiral olefin precursor bearing a nitro-tolyl moiety would be a plausible strategy. While specific examples for such a substrate are not detailed in the provided search results, general principles of asymmetric azidation of unactivated alkenes have been established.

One notable advancement is the palladium(II)-catalyzed enantioselective azidation of unactivated alkenes. nih.gov This method utilizes a chiral pyridinyl-oxazoline (Pyox) ligand in combination with an electrophilic azidating reagent, 1-azido-1,2-benziodoxol-3(1H)-one (ABX), to achieve high enantioselectivity in the synthesis of azido-substituted piperidines. nih.gov The adaptation of such a system to a prochiral alkene derived from the toluene scaffold of this compound could potentially afford chiral azidated products.

Another approach involves the use of chiral copper catalysts in the enantioselective azidation of various substrates. For instance, a copper-catalyzed azidation/click cascade reaction of N-propargyl-β-ketoamides has been developed to produce chiral 1,2,3-triazoles with high enantiomeric excess. nih.gov This highlights the potential of copper catalysis in asymmetric C-N bond formation involving azides.

Table 2: Examples of Catalytic Asymmetric Azidation

EntrySubstrateCatalyst SystemChiral LigandAzidating ReagentSolventTemp (°C)ee (%)
1N-Tosyl-4-penten-1-aminePd(OAc)₂ (10 mol%)Pyridinyl-oxazoline (Pyox)ABXCH₂Cl₂2595
2N-Propargyl-β-ketoamideCu(OTf)₂ (10 mol%)Chiral bis(oxazoline)AzidobenziodazoloneCH₂Cl₂rtup to 95

This table presents data from studies on asymmetric azidation of different substrates to illustrate the state-of-the-art in the field. Direct application to precursors of this compound analogues would require further research.

The exploration of these sophisticated synthetic methodologies, particularly the further development of palladium-catalyzed arylations and asymmetric azidations tailored for nitroaromatic compounds, holds significant promise for the efficient and selective synthesis of this compound and its chiral analogues. Such advancements will undoubtedly facilitate further research into the applications of these versatile chemical entities.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic Building Block for Complex Heterocyclic Architectures

The electron-rich nature and reactive azide (B81097) functionality of 4-Azido-1-methyl-2-nitrobenzene make it an ideal starting material for the construction of various nitrogen-containing heterocyclic compounds. These structures are foundational in medicinal chemistry and materials science.

The azide group is a key participant in 1,3-dipolar cycloaddition reactions, one of the most efficient methods for constructing five-membered heterocycles.

Triazoles: The most prominent application of aryl azides like this compound is in the synthesis of 1,2,3-triazoles. This is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.com This reaction joins the azide with a terminal alkyne to selectively form a 1,4-disubstituted triazole ring. Such reactions are prized for their high yields, mild conditions, and broad scope. sigmaaldrich.com Furthermore, aryl azides can react with benzynes in a [3+2] cycloaddition to furnish benzotriazoles, a fused triazole system, under gentle conditions. nih.gov

Pyrazoles: While the direct use of this compound for pyrazole (B372694) synthesis is not extensively documented, related structures highlight relevant synthetic strategies. For instance, pyrazole rings can be functionalized with nitro groups. The synthesis of 4-nitropyrazol-3-ones is achieved through the nitration of the corresponding 1-methylpyrazol-3-ones. researchgate.net These nitro derivatives can then be reduced to form aminopyrazoles, demonstrating the utility of the nitro group in modifying the pyrazole core. researchgate.net

Oxazoles: The synthesis of oxazole (B20620) derivatives from this specific azide is not a commonly reported pathway. General methods for oxazole synthesis often involve different precursors. However, the synthesis of related N-heterocycles, such as 1,3-oxazolidines, has been achieved starting from benzotriazole-based structures, indicating the broad utility of azole compounds in heterocyclic synthesis. nih.gov

HeterocycleSynthetic MethodPrecursor GroupRef.
1,2,3-Triazole Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide sigmaaldrich.com
Benzotriazole (B28993) [3+2] Cycloaddition with BenzyneAzide nih.gov
4-Nitropyrazole Nitration of Pyrazole RingNitro (reagent) researchgate.net

The azide and nitro functionalities of this compound make it an excellent candidate for synthesizing nitrogen-rich fused ring systems, which are of significant interest in the field of high-energy materials and as stable scaffolds in medicinal chemistry.

A key reaction for forming such systems is thermal decomposition, which can induce intramolecular cyclization. For example, the thermal decomposition of related ortho-azidoazobenzenes leads to the formation of complex, fused tetraazapentalene ring systems. datapdf.com A particularly relevant synthesis involves the cyclization of an intermediate, 2-nitro-4-methyl-2'-azidoazobenzene, which forms a 2-(2-Amino-4-methylphenyl)benzotriazole. datapdf.com This reaction demonstrates how an ortho-substituted azido-nitroaromatic framework can be transformed into a stable, fused benzotriazole heterocycle. The initial azide group is crucial for the ring-closing reaction that creates the fused system. Such compounds are valued for their thermal stability. researchgate.net

Fused SystemKey ReactionPrecursor MoietySignificanceRef.
Benzotriazole Intramolecular Cyclizationo-AzidoazobenzeneForms stable fused ring datapdf.com
Tetraazapentalene Thermal Decompositiono,o'-DiazidoazobenzeneCreates complex N-rich systems datapdf.com

Precursors for Functional Molecules and Advanced Intermediates

Beyond its role in forming core heterocyclic structures, this compound serves as a precursor to molecules designed for specific functions in chemical biology and peptide research.

The introduction of unnatural amino acids into peptides and proteins is a powerful technique for probing and engineering biological systems. Aryl azides are central to this field.

4-Azido-L-phenylalanine, a close analog of the title compound, is widely used as an unnatural amino acid. medchemexpress.com Its azide group allows it to be selectively modified within a full-length protein using click chemistry, enabling the attachment of fluorescent probes, affinity tags, or other labels. medchemexpress.com The framework of this compound could be used to synthesize novel unnatural amino acids where the additional methyl and nitro groups could fine-tune steric and electronic properties or provide additional reactive handles.

Furthermore, benzotriazole derivatives, which can be synthesized from azido-nitroaromatics, are employed as coupling reagents in peptide synthesis, highlighting another potential downstream application. ijariie.com

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide group is a premier bioorthogonal functional group.

Reagents based on the this compound scaffold are prime candidates for use as bioorthogonal probes. The azide can participate in two main types of bioorthogonal reactions:

Staudinger Ligation: Reaction of the azide with a phosphine-based reagent. sigmaaldrich.com

Azide-Alkyne Cycloaddition: Reaction with an alkyne, which can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC) using a strained cyclooctyne, eliminating the need for a potentially toxic copper catalyst in living cells. sigmaaldrich.commedchemexpress.com

A probe molecule built from this compound could be introduced into a biological system and then selectively "clicked" onto a target biomolecule (like a protein or glycan) that has been metabolically engineered to bear a complementary alkyne handle. The nitroaromatic portion of the probe could function as a fluorescent quencher or an electrochemically active reporter.

Bioorthogonal ReactionKey Functional GroupsAdvantageRef.
Staudinger Ligation Azide + Phosphine (B1218219)Highly chemoselective, occurs in aqueous environments sigmaaldrich.com
CuAAC Azide + Terminal AlkyneHigh efficiency and selectivity ("click" reaction) sigmaaldrich.commedchemexpress.com
SPAAC Azide + Strained AlkyneCopper-free, suitable for live-cell labeling medchemexpress.com

Synthesis of Photoactivatable Functional Groups and Protecting Groups

Photoactivatable, or "caged," compounds are molecules that are biologically inactive until they are "uncaged" by exposure to light. This technology allows for precise spatial and temporal control over the release of a bioactive substance.

The ortho-nitrobenzyl group is one of the most well-established photoremovable protecting groups. Upon irradiation with UV light, the group undergoes an intramolecular rearrangement that cleaves a bond, releasing the protected molecule. The structure of this compound contains an ortho-nitrotoluene core, which is the key reactive unit of o-nitrobenzyl caging groups.

This structural similarity suggests that this compound could be a precursor for novel photolabile protecting groups. The azide at the 4-position could serve as a versatile handle for attaching the protecting group to various functional groups (like alcohols, thiols, or amines) on a target molecule. Alternatively, the azide could be converted to other functionalities prior to its use as a caging agent. The release of the caged molecule would be triggered by light, leveraging the inherent photochemical properties of the o-nitrobenzyl-type framework.

Research on Material Science and Photophysical Properties

Design and Synthesis of Optoelectronic and Photonic Materials

The development of new materials for optoelectronic and photonic applications often relies on molecules with tailored electronic properties. Nitroaromatic azides like 4-Azido-1-methyl-2-nitrobenzene serve as precursors in the synthesis of such materials. The highly reactive azido (B1232118) group can be converted into a nitrene, which can then undergo various reactions to build complex molecular architectures with desirable optical and electronic functions.

The electronic and optical behavior of aryl compounds is significantly influenced by the nature of their substituent groups. The azido and nitro groups are both potent electron-withdrawing groups, which profoundly impacts the molecular orbital energies of the benzene (B151609) ring.

The nitro group, in particular, is a very strong deactivating group that lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The azido group also has an electron-withdrawing inductive effect. The combined presence of these groups on a single aromatic ring can create significant intramolecular charge-transfer characteristics. Theoretical studies on related nitrogen-rich energetic materials show that such substitutions affect the electronic band structure and optical properties, including the material's absorption coefficient and refractive index. nih.gov For instance, increasing pressure on a related azidonitro compound was found to widen the optical absorption range. nih.gov

Functional GroupTypical Influence on Aromatic RingConsequence for Optoelectronic Properties
Nitro (-NO₂) Group Strong electron-withdrawing; lowers HOMO/LUMO energy levels.Modifies absorption and emission spectra; can enhance non-linear optical properties.
Azido (-N₃) Group Electron-withdrawing; high-energy functional group.Can be converted to a reactive nitrene for synthesis; influences molecular energy and stability. researchgate.net

Photochromic and Luminescent Systems Derived from Azido-Nitroarenes

Azido-nitroarenes are valuable starting materials for creating photoactive systems. The azide (B81097) functionality provides a synthetic handle for constructing more complex heterocyclic structures, which often form the core of luminescent materials.

Research has demonstrated an efficient pathway to synthesize blue light-emitting molecules starting from azido-functionalized precursors. rsc.org In a relevant study, 2-pyridine derived 4-azido-1,2,3-triazoles were synthesized and subsequently subjected to thermal cyclization. rsc.org This process involves the elimination of molecular nitrogen (N₂) from the azido group, which promotes the cyclization of the resulting nitrene intermediate. rsc.org This reaction leads to the formation of a novel heterocyclic system, specifically 2H- rsc.orgchemicalbook.combldpharm.comtriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides, which are notable for their properties as attractive blue light-emitting molecules. rsc.org This synthetic strategy highlights how the azido group in an aromatic system can be leveraged to create advanced luminescent materials.

Fundamental Studies in Organic Energetic Materials (focus on stability control)

The high nitrogen content and the presence of the energetic nitro and azido groups in this compound make it and related compounds subjects of fundamental studies in the field of organic energetic materials. Research in this area often focuses on understanding and controlling the stability of these molecules.

High-nitrogen compounds are a class of energetic materials that derive their energy from the large positive enthalpy of formation associated with numerous N-N and N=N bonds. Their decomposition releases large amounts of energy, primarily forming environmentally benign nitrogen gas. mdpi.com

Theoretical studies on nitro and azido derivatives of benzene have provided significant insight into their structure-property relationships. researchgate.net A critical finding is that the stability of these compounds is highly dependent on the relative positions of the functional groups. When an azido group and a nitro group are adjacent (in an ortho position) on the benzene ring, the stability of the compound is greatly decreased. researchgate.net This is attributed to a specific, lower-energy pyrolysis pathway known as the "furoxan mechanism." researchgate.net In contrast, if the groups are not adjacent, the decomposition is more likely initiated by the simple homolytic cleavage of the C-N₃ bond. researchgate.net

Structural FeatureImpact on StabilityReference
Adjacent Azido and Nitro Groups Significantly decreases thermal stability due to a lower activation energy pathway for decomposition. researchgate.net
Non-adjacent Azido/Nitro Groups Higher relative stability; decomposition initiated by C-N bond rupture. researchgate.net
Increasing Number of Azide Groups Linearly increases the heat of formation. researchgate.net

Controlling the sensitivity and thermal stability of energetic materials is crucial for their practical application. One primary strategy involves precise control of the molecular structure based on the relationships described above. For instance, designing molecules to avoid adjacent azido and nitro groups can enhance thermal stability. researchgate.net The bond dissociation energy (BDE) of the weakest bond—typically the trigger bond for decomposition—is a key parameter, and calculations show that for many candidates, the BDE is sufficiently high to meet stability requirements. researchgate.net

Supramolecular Chemistry and Solid State Structural Investigations

Crystal Engineering and Molecular Self-Assembly in Azidoarene Systems

Molecular self-assembly in azidoarene systems is driven by the energetic favorability of forming multiple, cooperative noncovalent bonds. The specific arrangement of molecules in the crystal lattice, or the supramolecular synthon, is determined by the hierarchy and geometric preferences of these interactions. In the case of 4-Azido-1-methyl-2-nitrobenzene, the nitro group's strong acceptor capabilities, the azido (B1232118) group's potential for weak hydrogen bonding, and the aromatic ring's capacity for π-stacking are the primary drivers of self-assembly.

While lacking strong hydrogen bond donors, this compound can participate in weaker C–H···O and C–H···N hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Analysis of related structures, such as 1-Chloro-2-methyl-4-nitrobenzene, shows that C–H···O hydrogen bonds, along with π-π contacts, are crucial in stabilizing the crystal structure. mdpi.comresearchgate.net In that analog, inversion-related dimers are formed through these C–H···O bonds. researchgate.net Similarly, in 1,3-diamino-4-nitrobenzene, N–H···O hydrogen bonds link molecules into distinct nets. researchgate.net

π-π stacking interactions are also expected to be a significant feature in the crystal packing of this compound. In the analog 1-Chloro-2-methyl-4-nitrobenzene, π-π stacking interactions stack the molecules along a crystallographic axis with centroid-to-centroid distances of 3.719 Å. researchgate.net For the related compound 1-Azido-4-nitrobenzene, the crystal structure is orthorhombic, indicating a well-ordered packing arrangement likely influenced by such interactions. nih.gov

Table 1: Crystallographic Data for Related Nitrobenzene Compounds

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
1-Azido-4-nitrobenzeneC6H4N4O2OrthorhombicP 21 21 21a = 3.6798 Å, b = 10.3754 Å, c = 18.1767 Å nih.gov
1-Chloro-2-methyl-4-nitrobenzeneC7H6ClNO2MonoclinicP 21/na = 13.5698 Å, b = 3.7195 Å, c = 13.5967 Å, β = 91.703° mdpi.comresearchgate.net
1-Bromo-4-methyl-2-nitrobenzeneC7H6BrNO2OrthorhombicPna21a = 13.016 Å, b = 14.617 Å, c = 4.037 Å researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com It maps the electron distribution of a molecule in the crystalline environment, allowing for the partitioning of crystal space among molecules. This method generates two-dimensional fingerprint plots that summarize the types and relative significance of different intermolecular contacts.

For the related, more complex compound 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, a Hirshfeld surface analysis provided a detailed breakdown of the intermolecular contacts that contribute to the crystal packing. nih.govnih.gov This analysis reveals the quantitative contributions of various interactions, which would be expected to be conceptually similar for this compound, with adjustments for the different functional groups.

Table 2: Hirshfeld Surface Analysis of a Related Azido Compound *

Intermolecular Contact TypeContribution to Crystal Packing (%)Ref.
H···H31.5% nih.govnih.gov
N···H / H···N19.2% nih.govnih.gov
O···H / H···O14.5% nih.govnih.gov
N···C / C···N10.9% nih.govnih.gov
C···H / H···C10.2% nih.govnih.gov

Data from 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, used here as an illustrative example of the technique.

This quantitative data highlights that even weak and diffuse interactions like H···H contacts can make up the largest portion of the molecular surface, while the more directional contacts involving heteroatoms (N, O) are also highly significant. nih.gov

Cocrystallization Strategies for Modifying Solid-State Behavior

Cocrystallization is a crystal engineering strategy that involves combining a target molecule (like this compound) with a second molecule, known as a coformer, in a stoichiometric ratio within a single crystal lattice. This technique is employed to modify the physicochemical properties of the solid, such as solubility, stability, and melting point, without altering the covalent structure of the active molecule.

The selection of a coformer is based on its ability to form robust supramolecular synthons with the target molecule. For this compound, potential coformers would be molecules capable of forming strong hydrogen bonds with the nitro group or halogen bonds if a halogenated version were used. For example, a coformer with strong hydrogen bond donor groups (like a carboxylic acid or an amide) could be selected to interact reliably with the potent acceptor sites on the nitro group. This strategy allows for a rational design of new solid forms with tailored properties by leveraging predictable intermolecular interactions.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, from molecular geometries to reactivity indices.

Prediction of Reaction Regioselectivity and Transition States

DFT calculations are particularly useful in predicting the regioselectivity of chemical reactions, such as the cycloaddition reactions that azides readily undergo. For aromatic azides, DFT can be employed to determine the most likely sites for electrophilic or nucleophilic attack and to model the transition states of these reactions. While specific studies on 4-Azido-1-methyl-2-nitrobenzene are not abundant in the literature, research on similar substituted nitroaromatic compounds demonstrates that the positions of the nitro and methyl groups significantly influence the reactivity of the azide (B81097) group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group create a unique electronic environment on the benzene (B151609) ring, which dictates the regioselectivity of its reactions.

In the context of thermal decomposition, DFT can be used to model the transition states of various decomposition pathways. For nitroaromatic compounds, two primary decomposition routes are often considered: the direct cleavage of the C-NO2 bond and a nitro-nitrite isomerization followed by the release of NO. researchgate.net DFT calculations on substituted nitrobenzenes have shown that the presence and position of other functional groups, such as the methyl group in this compound, can alter the activation energies for these pathways. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.org

For nitroaromatic compounds, the presence of electron-withdrawing groups like the nitro group tends to lower the energies of both the HOMO and LUMO. researchgate.net Conversely, electron-donating groups like the methyl group raise these energy levels. In this compound, these opposing effects create a complex electronic structure. Computational studies on related molecules can provide insight into the expected HOMO-LUMO characteristics.

Calculated HOMO and LUMO energy levels (eV) for analogous nitroaromatic compounds.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Nitrobenzene-7.61-1.436.18
p-Nitrotoluene-7.35-1.385.97
p-Nitroaniline-6.58-1.644.94

This table presents data for analogous compounds to illustrate the effects of substituents on frontier orbital energies. The values are representative and would differ for this compound.

Ab Initio and Hybrid Computational Model Chemistries for Energetic Calculations

Ab initio and hybrid computational methods are employed to obtain highly accurate energetic data for molecules, which is crucial for assessing the performance and stability of energetic materials.

Calculation of Heats of Formation and Decomposition Pathways

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. For energetic materials, a high positive HOF is desirable. Computational methods, such as those based on isodesmic reactions, can provide reliable estimates of HOF. rsc.org For azido- and nitro-substituted benzenes, theoretical studies have shown that the HOF increases with the number of these energetic groups. researchgate.net

The decomposition pathways of energetic materials determine their stability and the nature of their energy release. For compounds containing both nitro and azido (B1232118) groups in proximity, a "furoxan mechanism" has been proposed as a low-energy decomposition pathway. researchgate.net However, when these groups are not adjacent, the primary decomposition is often initiated by the cleavage of the C-NO2 or C-N3 bond. researchgate.net The bond dissociation energy (BDE) of the weakest bond is a key indicator of thermal stability. Computational studies on nitroaromatic molecules have shown a correlation between the C-NO2 BDE and the compound's sensitivity to detonation. researchgate.net

Calculated Bond Dissociation Energies (BDE) for trigger bonds in related energetic compounds.
CompoundBondBDE (kJ/mol)
NitrobenzeneC-NO2~290
Phenyl azideC-N3~210

This table provides representative BDE values for the C-NO2 and C-N3 bonds in related molecules. The actual values for this compound would be influenced by the specific substitution pattern.

Molecular Dynamics and Simulation for Understanding Molecular Behavior

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in condensed phases, such as solids or liquids. MD simulations model the movements of atoms and molecules over time, providing insights into properties like density, mechanical strength, and the initial stages of decomposition in a bulk material. For instance, MD simulations have been used to investigate the plasticizing effects of nitro azide compounds on energetic binders. rsc.org

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

NBO and QTAIM are two powerful methods for analyzing the electron density distribution in a molecule, providing a deeper understanding of chemical bonding and intramolecular interactions.

NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds that align with the familiar Lewis structures of classical chemistry. This method allows for the quantification of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can reveal the sources of molecular stability and reactivity.

QTAIM, on the other hand, partitions the molecule into atomic basins based on the topology of the electron density. This allows for the calculation of atomic properties, such as atomic charges and energies, and provides a rigorous definition of chemical bonds through the analysis of bond critical points.

Advanced Analytical Techniques in Support of Azido Nitroarene Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a novel compound by providing a highly accurate mass-to-charge ratio. For 4-Azido-1-methyl-2-nitrobenzene, the molecular formula is C₇H₆N₄O₂. The theoretical exact mass (monoisotopic mass) for this compound is 178.0491 g/mol . However, no experimental HRMS data has been reported in the surveyed literature to confirm this value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. While comprehensive NMR data is limited, ¹H NMR data has been reported.

¹H, ¹³C, and Multi-Nuclear NMR Applications

Proton (¹H) NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the following ¹H NMR data has been documented in deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.org The aromatic region shows three distinct signals, consistent with a trisubstituted benzene (B151609) ring, while the aliphatic region shows a singlet for the methyl group. rsc.org

The reported chemical shifts (δ) and coupling constants (J) are detailed below. rsc.org

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Methyl (CH₃)2.57Singlet (s)N/A3H
Aromatic (H-5)7.16Doublet of Doublets (dd)8.2, 2.41H
Aromatic (H-6)7.33Doublet (d)8.21H
Aromatic (H-3)7.64Doublet (d)2.41H

Table 1: ¹H NMR Data for this compound in CDCl₃. rsc.org

Carbon-13 (¹³C) and Multi-Nuclear NMR: Despite the utility of ¹³C NMR for elucidating the carbon skeleton, no experimental ¹³C NMR data for this compound has been found in the public domain. Similarly, studies involving other nuclei (e.g., ¹⁴N or ¹⁵N NMR), which could offer direct insight into the electronic environment of the nitro and azido (B1232118) groups, have not been reported for this specific isomer.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule, as they correspond to characteristic absorption frequencies. For this compound, one would expect to see strong, characteristic peaks for the azide (B81097) (N₃) and nitro (NO₂) functional groups.

Azide (N₃) group: Typically exhibits a strong, sharp absorption band in the region of 2160-2120 cm⁻¹.

Nitro (NO₂) group: Shows two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively.

However, a specific experimental IR spectrum with assigned peak frequencies for this compound is not available in the reviewed literature.

X-ray Diffraction Methods for Single-Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

Determination of Molecular Geometry and Crystal Packing

To date, no single-crystal or powder X-ray diffraction studies have been published for this compound. Consequently, crucial information regarding its molecular geometry, bond parameters, and the nature of its intermolecular interactions in the solid state remains undetermined. Synthesis of the compound has been reported to yield a light yellow solid, suggesting a crystalline form suitable for such analysis may be obtainable. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to detecting and characterizing species with unpaired electrons, such as radicals. In the context of azido-nitroarene research, EPR could be employed to study radical intermediates formed during thermal or photochemical decomposition. The azide group can decompose to form a nitrene radical, and the nitro group can be reduced to form a nitro radical anion. While EPR studies on various aromatic azides and nitroaromatics exist, no EPR spectroscopic studies specifically investigating radical species derived from this compound have been reported.

Q & A

Q. What are the recommended synthetic routes for 4-Azido-1-methyl-2-nitrobenzene, and how do reaction conditions influence yield?

Synthesis typically involves azidation of a nitro-substituted precursor. A common approach is nucleophilic aromatic substitution (SNAr) using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. For example, substituting a halogen (Cl/F) at the 1-position with NaN₃ under controlled heating can yield the azido derivative . Key factors:

  • Temperature : Excess heat may lead to decomposition of the azido group.
  • Solvent choice : DMF enhances solubility but may require post-synthesis purification to remove residues.
  • Safety : Azides are shock-sensitive; inert atmospheres and low-scale reactions are advised .

Q. How should researchers handle and store this compound to mitigate risks?

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent thermal or photolytic decomposition .
  • Handling : Use explosion-proof equipment, avoid friction/impact, and conduct reactions in fume hoods. First-aid protocols for azide exposure include immediate rinsing (skin/eyes) and medical consultation for inhalation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR identifies methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR confirms nitro (C-NO₂) and azide (C-N₃) groups.
  • IR : Peaks at ~2100 cm⁻¹ (azide stretch) and ~1520 cm⁻¹ (nitro symmetric stretch) are diagnostic.
  • MS : Molecular ion ([M]⁺) at m/z 193.15 (calculated) validates purity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELX software (e.g., SHELXL for refinement) to model anisotropic displacement parameters and validate with R-factor convergence (<5%). For ambiguous electron density, iterative refinement with restraints or dual-space methods (SHELXD) is recommended .

Q. What strategies enable functionalization of this compound via click chemistry?

The azido group participates in Huisgen cycloaddition with alkynes (e.g., CuAAC). Methodology:

  • React with terminal alkynes (1:1.2 molar ratio) in the presence of Cu(I) catalysts (e.g., CuBr) at RT.
  • Monitor reaction progress via TLC (disappearance of azide IR peak).
  • Applications: Tagging biomolecules or constructing heterocyclic scaffolds .

Q. How does thermal stability impact experimental design for decomposition studies?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~120°C. Design experiments to:

  • Avoid solvent reflux above 100°C.
  • Use differential scanning calorimetry (DSC) to identify exothermic peaks (indicative of azide decomposition).
  • Optimize synthetic steps (e.g., low-temperature azidation) to prevent runaway reactions .

Q. What computational methods predict biological interactions of derivatives?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., nitroreductases).
  • DFT calculations : Calculate electrostatic potential maps (Gaussian 16) to assess reactivity of nitro/azide groups.
  • Validate with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers address reproducibility challenges in synthetic yields?

  • Control variables : Document solvent batch, humidity, and catalyst purity.
  • Cross-validate data : Compare with independent studies (e.g., PubChem/ChemIDplus entries) .
  • Statistical analysis : Use ANOVA to identify significant yield variations across trials.

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported azide reactivity across studies?

  • Contextual analysis : Check reaction conditions (e.g., solvent polarity, catalyst loading). For example, DMF vs. THF may alter reaction rates by 30–50% .
  • Meta-analysis : Aggregate data from CAS Common Chemistry and EPA DSSTox to identify outliers .

Q. What protocols ensure data integrity in open-access repositories?

  • Adhere to CC-BY-NC 4.0 licensing for shared datasets.
  • Use persistent identifiers (e.g., DTXSID for EPA entries) and metadata standards (MIAME for assays) .

Q. Tables

Key Characterization Data Values/TechniquesReferences
Molecular Weight193.15 g/mol
IR Stretches (cm⁻¹)2100 (N₃), 1520 (NO₂)
Thermal Decomposition Onset~120°C
Preferred Crystallization SolventDCM/Hexane (7:3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.